1,3-Dipropylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

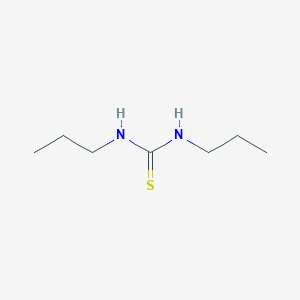

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dipropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXGIIVHLRLBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384219 | |

| Record name | 1,3-Dipropylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26536-60-7 | |

| Record name | 1,3-Dipropylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPROPYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dipropylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1,3-dipropylthiourea, a symmetrically disubstituted thiourea derivative. The document details established experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a precursor to other functional molecules. Symmetrically disubstituted thioureas, in general, are of significant interest due to their diverse biological activities and roles as intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide focuses on two primary and reliable methods for the synthesis of this compound: the reaction of n-propylamine with carbon disulfide and the reaction of propyl isothiocyanate with n-propylamine.

Core Synthesis Methodologies

Two principal routes for the synthesis of this compound are outlined below. Both methods are effective and can be selected based on the availability of starting materials and desired reaction conditions.

Method 1: Reaction of n-Propylamine with Carbon Disulfide

This method is a widely used and straightforward approach for the synthesis of symmetrical N,N'-dialkylthioureas. The reaction proceeds through the in-situ formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the desired thiourea.

Reaction Scheme:

A general workflow for this synthesis is depicted below:

Figure 1: General workflow for the synthesis of this compound from n-propylamine and carbon disulfide.

Method 2: Reaction of Propyl Isothiocyanate with n-Propylamine

This method offers a more direct route to this compound by reacting propyl isothiocyanate with n-propylamine. This is a clean and efficient reaction that typically proceeds with high yields.

Reaction Scheme:

The logical relationship for this synthesis pathway is outlined below:

Figure 2: Logical workflow for the synthesis of this compound from propyl isothiocyanate and n-propylamine.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below. These protocols are based on established methods for the synthesis of analogous N,N'-dialkylthioureas and have been adapted for the target molecule.

Detailed Protocol for Method 1 (from n-Propylamine and Carbon Disulfide)

This protocol is adapted from a general procedure for the synthesis of 1,3-disubstituted thioureas.[1][2][3]

Materials:

-

n-Propylamine

-

Carbon Disulfide (CS₂)

-

Dimethylformamide (DMF) or Ethanol

-

Deionized Water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve n-propylamine (2.0 equivalents) in the chosen solvent (e.g., DMF or ethanol).

-

Cool the solution in an ice-water bath.

-

Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Detailed Protocol for Method 2 (from Propyl Isothiocyanate and n-Propylamine)

This protocol is based on the general reaction of isothiocyanates with primary amines.[4]

Materials:

-

Propyl isothiocyanate

-

n-Propylamine

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Dichloromethane)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve propyl isothiocyanate (1.0 equivalent) in a suitable solvent.

-

To this solution, add n-propylamine (1.0 to 1.1 equivalents) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for a period of 2 to 24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

If necessary, the residue can be taken up in ethyl acetate and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent if required.

Data Presentation

The following tables summarize the key quantitative data and expected spectral characteristics for this compound.

Reaction Parameters and Yields

| Method | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| 1 | n-Propylamine, Carbon Disulfide | - | DMF, Ethanol, or Water | 1 - 12 hours | 25 - 60 | 70 - 95[1] |

| 2 | Propyl Isothiocyanate, n-Propylamine | - | THF, Ethanol, Dichloromethane | 2 - 24 hours | 25 | High |

Physical and Spectral Data of this compound

| Property | Value |

| CAS Number | 26536-60-7 |

| Molecular Formula | C₇H₁₆N₂S |

| Molecular Weight | 160.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported, expected to be similar to analogous compounds. |

Expected Spectroscopic Data:

The following spectral data are estimated based on the analysis of analogous compounds such as 1,3-diisopropylthiourea and 1,3-dibutylthiourea.[5][6]

1H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.0 | br s | 2H | N-H |

| ~ 3.3 - 3.5 | t | 4H | -N-CH₂ -CH₂-CH₃ |

| ~ 1.6 - 1.8 | sextet | 4H | -N-CH₂-CH₂ -CH₃ |

| ~ 0.9 - 1.0 | t | 6H | -N-CH₂-CH₂-CH₃ |

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 182 | C =S |

| ~ 48 - 50 | -N-CH₂ -CH₂-CH₃ |

| ~ 22 - 24 | -N-CH₂-CH₂ -CH₃ |

| ~ 11 - 12 | -N-CH₂-CH₂-CH₃ |

FTIR (Fourier-Transform Infrared Spectroscopy):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3400 | Strong, Broad | N-H stretching |

| ~ 2850 - 2960 | Strong | C-H stretching (aliphatic) |

| ~ 1520 - 1570 | Strong | N-C=S stretching, N-H bending |

| ~ 1240 - 1280 | Medium-Strong | C-N stretching |

| ~ 700 - 800 | Medium | C=S stretching |

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound. The reaction of n-propylamine with carbon disulfide and the reaction of propyl isothiocyanate with n-propylamine both offer reliable routes to the target compound. The provided experimental protocols and data tables are intended to equip researchers with the necessary information to successfully synthesize and characterize this compound for their research and development needs. The choice of method will depend on factors such as reagent availability, desired scale, and laboratory conditions.

References

- 1. 1,3-Diisopropyl-2-thiourea | CAS 2986-17-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. ijacskros.com [ijacskros.com]

- 5. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dibutyl-2-thiourea(109-46-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1,3-Dipropylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dipropylthiourea, focusing on its chemical identifiers, physicochemical properties, synthesis, and key applications with detailed experimental protocols. The information is curated for professionals in research and drug development.

Chemical Identifiers and Properties

This compound exists as two primary isomers: 1,3-di-n-propylthiourea and 1,3-diisopropylthiourea. The majority of commercially available and researched data pertains to the isopropyl isomer. This guide will focus on 1,3-diisopropylthiourea unless otherwise specified.

Compound Identifiers

A comprehensive list of identifiers for 1,3-diisopropylthiourea is provided in the table below, facilitating its unambiguous identification in databases and literature.

| Identifier Type | Value |

| CAS Number | 2986-17-6 |

| Molecular Formula | C7H16N2S |

| Molecular Weight | 160.28 g/mol |

| IUPAC Name | 1,3-di(propan-2-yl)thiourea |

| Synonyms | Diisopropylthiourea, N,N'-Diisopropylthiourea, 1,3-Diisopropyl-2-thiourea, sym-Diisopropylthiourea |

| InChI | InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) |

| InChIKey | KREOCUNMMFZOOS-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=S)NC(C)C |

| EC Number | 221-051-7 |

| PubChem CID | 2758386 |

| MDL Number | MFCD00040485 |

Physicochemical Properties

The key physicochemical properties of 1,3-diisopropylthiourea are summarized in the following table.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 143-145 °C |

| pKa | 13.93 ± 0.70 (Predicted) |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. Limited solubility in water. |

Synthesis of 1,3-Diisopropylthiourea

A common and efficient method for the synthesis of 1,3-diisopropylthiourea involves the reaction of thiourea with diisopropylamine in the presence of a catalyst.

Experimental Protocol: PEG-400 Catalyzed Synthesis

This protocol describes a straightforward and relatively green synthesis method.[1]

Materials:

-

Thiourea

-

Diisopropylamine

-

Polyethylene glycol 400 (PEG-400)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine 10 mmol of thiourea, 20 mmol of diisopropylamine, and 0.4 mmol of PEG-400 in 20 mL of water.[1]

-

Heat the mixture to reflux under normal atmospheric pressure and maintain for approximately 26 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[1]

-

Collect the solid product by filtration. The filtrate, containing the solvent and catalyst, can be recovered and recycled.[1]

-

Wash the collected solid with water to remove any remaining impurities.

-

Dry the purified product to obtain N,N'-diisopropylthiourea.

Expected Yield: Approximately 78%, with a melting point of 142-145°C.[1]

Caption: Synthesis workflow for 1,3-diisopropylthiourea.

Applications and Experimental Protocols

1,3-Diisopropylthiourea is a versatile compound with applications in various fields, including medicinal chemistry and agriculture.[2]

Enzyme Inhibition: Thyroid Peroxidase

Thiourea derivatives are known inhibitors of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[3]

This protocol is adapted from a standard procedure for assessing TPO inhibition.[4][5]

Materials:

-

Rat thyroid microsomes (as a source of TPO)

-

Amplex UltraRed (AUR) reagent

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer

-

1,3-Diisopropylthiourea (test compound)

-

Propylthiouracil (PTU) or Methimazole (MMI) as positive controls

-

96-well microplates

-

Plate reader with fluorescence detection (e.g., excitation/emission at 544/590 nm)

Procedure:

-

Prepare a stock solution of 1,3-diisopropylthiourea in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the test compound at various concentrations. Include wells for a vehicle control (solvent only) and positive controls (PTU or MMI).

-

Add rat thyroid microsomal protein to each well.

-

Initiate the reaction by adding the AUR reagent and H₂O₂. A typical reaction mixture might contain 75 µL of 25 µM AUR, 10-15 µL of microsomal protein (12.5 µM), and 25 µL of 300 µM H₂O₂ in a final volume of 215 µL with 200 mM potassium phosphate buffer.[4]

-

Incubate the plate at 37°C for 30 minutes in the plate reader.

-

Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration.

Herbicidal Activity

Thiourea derivatives have been explored for their potential as herbicides.[2] The mode of action often involves the inhibition of key enzymes in plant metabolic pathways.

This generalized protocol can be adapted to test the pre-emergence herbicidal activity of 1,3-diisopropylthiourea.

Materials:

-

Seeds of monocotyledonous and dicotyledonous weeds (e.g., barnyard grass, crabgrass, pigweed, morning glory)

-

Pots or trays with a suitable soil mixture

-

1,3-Diisopropylthiourea

-

Acetone or another suitable solvent

-

Tween-20 or other surfactant

-

A commercial herbicide as a positive control

-

Growth chamber or greenhouse with controlled temperature and light conditions

Procedure:

-

Prepare a stock solution of 1,3-diisopropylthiourea in the chosen solvent.

-

Prepare test solutions at various concentrations by diluting the stock solution with water containing a small amount of surfactant (e.g., 0.1% Tween-20).

-

Fill pots or trays with the soil mixture and sow the seeds of the test weed species.

-

Apply the test solutions evenly to the soil surface at a specified volume per unit area to achieve the desired application rates (e.g., in grams of active ingredient per hectare).

-

Include a negative control (solvent and surfactant in water) and a positive control (commercial herbicide).

-

Place the pots or trays in a growth chamber or greenhouse under optimal conditions for seed germination and plant growth.

-

After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the germination and growth of the weeds in the treated pots to the negative control.

-

The herbicidal activity can be rated on a scale (e.g., 0% = no effect, 100% = complete kill) or by measuring plant height and fresh/dry weight.

Caption: Logical relationships of 1,3-diisopropylthiourea's applications.

Safety and Handling

1,3-Diisopropylthiourea is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

Signal Word: Danger

Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS07 (Exclamation Mark)

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

1,3-Diisopropylthiourea is a valuable chemical intermediate with established and potential applications in diverse fields of research and development. Its synthesis is well-documented, and its biological activities, particularly as an enzyme inhibitor, warrant further investigation. The experimental protocols provided in this guide serve as a foundation for researchers to explore the properties and applications of this compound. Adherence to strict safety protocols is essential when handling this chemical.

References

- 1. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]

- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Dipropylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1,3-Dipropylthiourea. Due to a lack of specific experimental data for this compound in the available scientific literature, this guide leverages data from homologous compounds and computational chemistry principles to infer its structural characteristics. Detailed experimental protocols for the synthesis and characterization of N,N'-dialkylthioureas are provided, offering a practical framework for researchers. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug development and materials science where thiourea derivatives are of interest.

Introduction

1,3-disubstituted thioureas are a class of organic compounds with significant applications in various fields, including medicinal chemistry, materials science, and catalysis.[1][2] Their biological activity and material properties are intrinsically linked to their molecular structure and conformational flexibility. This compound, a member of this family, features two n-propyl substituents on the nitrogen atoms of the thiourea backbone. Understanding its three-dimensional structure and the rotational freedom of the propyl chains is crucial for predicting its interaction with biological targets and for designing novel materials.

Molecular Structure and Geometry

The core of this compound consists of a planar thiourea moiety (S=C-N2). This planarity arises from the delocalization of π-electrons across the C=S and C-N bonds, giving the C-N bonds partial double bond character.[4] The geometry around the central carbon atom is trigonal planar.[5] The two n-propyl groups are attached to the nitrogen atoms.

Based on the crystal structure of the homologous N,N'-Di-n-butylthiourea, key structural parameters for this compound can be estimated.[3]

Table 1: Estimated Bond Lengths and Angles for this compound

| Parameter | Estimated Value |

| C=S Bond Length | ~1.71 Å |

| C-N Bond Lengths | ~1.33 - 1.46 Å |

| N-C-N Bond Angle | ~116° |

| C-N-C Bond Angle | ~122° |

| S-C-N Bond Angle | ~122° |

Data extrapolated from the crystal structure of N,N'-Di-n-butylthiourea.[3]

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the C-N and C-C single bonds of the n-propyl chains. The orientation of the propyl groups relative to the thiourea plane can be described by the torsion angles.

Thiourea derivatives can exist in different conformations, often referred to as cis-trans isomers, arising from the restricted rotation around the C-N bonds.[1] For symmetrically disubstituted thioureas, the common conformations are syn-syn, syn-anti, and anti-anti, referring to the orientation of the substituents relative to the sulfur atom. In the solid state, N,N'-Di-n-butylthiourea adopts a syn-anti conformation.[3] It is plausible that this compound would also favor a similar conformation in the solid state to minimize steric hindrance.

In solution, a dynamic equilibrium between different conformers is expected. The flexibility of the n-propyl chains will lead to a variety of possible spatial arrangements. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to explore the potential energy surface and identify the most stable conformers in the gas phase and in different solvents.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, we can predict the key features based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | NH | 6.0 - 7.5 | Broad singlet |

| N-CH₂ -CH₂-CH₃ | 3.2 - 3.6 | Triplet | |

| N-CH₂-CH₂ -CH₃ | 1.6 - 1.9 | Sextet | |

| N-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet | |

| ¹³C | C =S | ~180 | Singlet |

| N-C H₂-CH₂-CH₃ | ~45 | Singlet | |

| N-CH₂-C H₂-CH₃ | ~22 | Singlet | |

| N-CH₂-CH₂-C H₃ | ~11 | Singlet |

Predicted values are based on typical chemical shifts for N,N'-dialkylthioureas and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200 - 3400 | N-H stretching |

| 2850 - 2960 | C-H stretching (propyl chains) |

| ~1550 | N-C=S stretching and N-H bending |

| ~1300 | C-N stretching |

| ~700 - 800 | C=S stretching |

Predicted values are based on characteristic infrared absorption frequencies for thiourea derivatives.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.[8][9]

Synthesis of this compound

A common method for the synthesis of symmetrical N,N'-dialkylthioureas involves the reaction of the corresponding amine with carbon disulfide or a thiophosgene equivalent.[8]

Materials:

-

n-Propylamine

-

Carbon disulfide

-

Pyridine (catalyst)

-

Ethanol (solvent)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-propylamine (2.0 equivalents) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1.0 equivalent) to the cooled solution with vigorous stirring.

-

Add a catalytic amount of pyridine.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or diethyl ether/hexane, to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for the unambiguous determination of the molecular structure in the solid state.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture).

-

Slowly cool the saturated solution to room temperature.

-

Allow the solvent to evaporate slowly over several days in a loosely covered vial.

-

Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

-

Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

Caption: Experimental workflow for single-crystal X-ray diffraction.

NMR Spectroscopy

Procedure:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra using appropriate software, including Fourier transformation, phasing, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Assign the signals to the corresponding protons and carbons in the molecule.

FTIR Spectroscopy

Procedure:

-

Prepare a sample for analysis. For a solid sample, this can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Relationships in Structural Analysis

The determination of the molecular structure and conformation of this compound involves a synergistic approach combining synthesis, spectroscopy, and, ideally, crystallography.

Caption: Interrelationship of techniques for structural elucidation.

Conclusion

This technical guide has provided a detailed overview of the anticipated molecular structure, conformation, and spectroscopic properties of this compound. While specific experimental data for this molecule remains elusive in the current literature, a robust understanding of its characteristics can be inferred from the study of homologous compounds and the application of fundamental chemical principles. The provided experimental protocols offer a clear path for the synthesis and comprehensive characterization of this and other N,N'-dialkylthioureas. Further research, particularly single-crystal X-ray diffraction and computational studies, is warranted to definitively elucidate the precise structural and conformational details of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 3. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 4. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

1,3-Dipropylthiourea: An In-depth Technical Guide on its Postulated Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipropylthiourea, a symmetrically substituted alkylthiourea, is a compound of interest for its potential biological activities. While direct and extensive research on its specific mechanism of action is limited, a compelling body of evidence from studies on structurally related thiourea derivatives points towards a primary mechanism centered on the inhibition of copper-dependent enzymes. This technical guide consolidates the available data on analogous compounds to postulate a mechanism of action for this compound, focusing on its potential role as an inhibitor of key metalloenzymes such as dopamine β-hydroxylase and tyrosinase through copper chelation. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting the core scientific principles, supported by experimental data from related compounds, and detailed protocols for future investigations.

Introduction

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The presence of the thiocarbonyl group (C=S) is crucial for these activities, particularly its ability to coordinate with metal ions. This compound, featuring two propyl groups attached to its nitrogen atoms, is a member of this family. While specific studies on this compound are not abundant, the well-documented actions of other 1,3-disubstituted thioureas allow for the formulation of a strong hypothesis regarding its biological mechanism. This guide will explore this postulated mechanism, focusing on enzyme inhibition via copper chelation, and provide the necessary technical details for its investigation.

Postulated Core Mechanism of Action: Inhibition of Copper-Dependent Enzymes

The central hypothesis for the mechanism of action of this compound is its function as an inhibitor of copper-containing enzymes. This is predicated on the known ability of the thiourea moiety to chelate transition metal ions, with a particular affinity for copper.[2][4] Many vital enzymes in biological systems rely on a copper cofactor for their catalytic activity. By sequestering this essential metal ion, this compound can effectively inactivate these enzymes.

Two primary examples of such enzymes are dopamine β-hydroxylase (DBH) and tyrosinase.

Inhibition of Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[5] This enzyme contains two essential copper ions in its active site that are directly involved in the catalytic hydroxylation reaction.[6] Inhibition of DBH has therapeutic potential in conditions such as hypertension, heart failure, and substance use disorders.[7]

Numerous studies have demonstrated that thiourea and its derivatives can inhibit DBH.[8][9] It is proposed that this compound, through its sulfur and nitrogen atoms, chelates the copper ions within the DBH active site, rendering the enzyme inactive. This would disrupt the normal synthesis of norepinephrine, leading to a decrease in its levels and a potential accumulation of dopamine in noradrenergic neurons.

Diagram: Postulated Inhibition of Dopamine β-Hydroxylase

Caption: Postulated mechanism of DBH inhibition by this compound via copper chelation.

Inhibition of Tyrosinase

Tyrosinase is another key copper-dependent enzyme, playing a crucial role in melanogenesis by catalyzing the oxidation of tyrosine to dopaquinone, a precursor for melanin.[10][11] Inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Recent research has identified various thiourea derivatives as potent tyrosinase inhibitors.[10][12][13] The proposed mechanism involves the thiourea compound entering the active site and chelating the two copper ions, thereby blocking substrate access and preventing the catalytic reaction. Given the structural similarities, it is highly probable that this compound exerts a similar inhibitory effect on tyrosinase.

Quantitative Data from Structurally Related Thiourea Derivatives

Table 1: Tyrosinase Inhibitory Activity of Selected Thiourea Derivatives

| Compound | Structure | Enzyme Source | IC₅₀ (µM) | Inhibition Type | Reference |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Aromatic-Heterocyclic | Mushroom | Kᵢ = 119.22 | Competitive | [12] |

| Thioacetazone | Heterocyclic | Mushroom | 14 | Non-competitive | [11][14] |

| Ambazone | Guanidinyl | Mushroom | 15 | Non-competitive | [11][14] |

| Indole-thiourea derivative 4b | Indole-Heterocyclic | Mushroom | 5.9 | Competitive | [13] |

Table 2: Cytotoxic Activity of Selected 1,3-Disubstituted Phenylthiourea Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3,4-dichlorophenylthiourea derivative | SW620 (Colon Cancer) | 1.5 ± 0.72 | [5] |

| 4-CF₃-phenylthiourea derivative | SW620 (Colon Cancer) | 8.9 ± 1.25 | [5] |

| 3,4-dichlorophenylthiourea derivative | PC3 (Prostate Cancer) | 4.6 ± 0.81 | [5] |

| 4-CF₃-phenylthiourea derivative | K-562 (Leukemia) | 4.9 ± 0.93 | [5] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments based on established protocols for related compounds.

Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol is adapted from established methods for measuring DBH activity.[15][16]

Objective: To determine the in vitro inhibitory effect of this compound on DBH activity.

Materials:

-

Purified or partially purified DBH (e.g., from bovine adrenal glands)

-

Dopamine (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

Sodium fumarate

-

Copper sulfate (CuSO₄)

-

Tris-HCl buffer (pH 6.0)

-

This compound (test compound)

-

Perchloric acid (for reaction termination)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

-

Preparation of Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ascorbic acid, catalase, sodium fumarate, and CuSO₄.

-

Enzyme Preparation: Dilute the DBH enzyme preparation to a suitable concentration in ice-cold distilled water.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add the reaction mixture, the diluted enzyme, and either the vehicle control or varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, dopamine.

-

Incubate at 37°C for 20-30 minutes.

-

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

-

Quantification of Norepinephrine:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for norepinephrine content using HPLC with electrochemical detection.

-

-

Data Analysis: Calculate the percentage of DBH inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Diagram: Workflow for DBH Inhibition Assay

Caption: Experimental workflow for determining the inhibitory activity of this compound on DBH.

Tyrosinase Inhibition Assay

This protocol is based on standard spectrophotometric methods for assessing tyrosinase activity.[11][12]

Objective: To measure the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of mushroom tyrosinase, L-DOPA, this compound, and kojic acid in phosphate buffer.

-

Assay in 96-well Plate:

-

To each well, add phosphate buffer, varying concentrations of this compound (or kojic acid/vehicle control), and the tyrosinase solution.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

-

Measurement of Dopachrome Formation: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Determine the percentage of inhibition using the formula: [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

-

Calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

To determine the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.

-

Copper Chelation Assay

Objective: To determine if this compound can chelate copper ions.

Materials:

-

Copper (II) sulfate solution

-

This compound

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of copper (II) sulfate in water and a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Spectrophotometric Analysis:

-

Record the UV-Vis spectrum of the copper (II) sulfate solution alone.

-

Prepare mixtures with a fixed concentration of copper (II) sulfate and increasing concentrations of this compound.

-

Incubate the mixtures for a short period at room temperature.

-

Record the UV-Vis spectrum for each mixture.

-

-

Data Analysis: Analyze the changes in the UV-Vis spectra upon the addition of this compound. A shift in the absorption maximum or a change in absorbance intensity of the copper solution indicates the formation of a copper-thiourea complex, confirming chelation.

Conclusion and Future Directions

Based on the extensive evidence from structurally similar compounds, the most plausible mechanism of action for this compound in biological systems is the inhibition of copper-dependent enzymes through the chelation of their essential copper cofactors. This guide has outlined the theoretical basis for this mechanism, focusing on dopamine β-hydroxylase and tyrosinase as primary targets.

Future research should focus on validating this proposed mechanism directly for this compound. This would involve:

-

Performing the detailed enzyme inhibition assays described herein to obtain quantitative data (IC₅₀, Kᵢ) for this compound against DBH, tyrosinase, and other relevant copper-containing enzymes.

-

Conducting in-depth kinetic studies to elucidate the precise mode of inhibition (e.g., competitive, non-competitive, or mixed).

-

Utilizing biophysical techniques, such as isothermal titration calorimetry or X-ray crystallography, to confirm the direct binding of this compound to the target enzymes and to characterize the interaction at a molecular level.

-

Evaluating the effects of this compound in cellular and in vivo models to correlate enzyme inhibition with physiological outcomes.

By systematically addressing these research avenues, a comprehensive understanding of the biological activity of this compound can be achieved, paving the way for its potential development in therapeutic or other biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | MDPI [mdpi.com]

- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo inhibition of dopamine beta-hydroxylase by 1-phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine beta-hydroxylase inhibitors. The preparation and the dopamine beta-hydroxylase inhibitory activity of some compounds related to dithiocarbamic acid and thiuramdisulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dipropylthiourea

Introduction

1,3-Dipropylthiourea belongs to the class of N,N'-disubstituted thioureas, which are versatile compounds in various industrial and research applications. They serve as intermediates in organic synthesis, corrosion inhibitors, and vulcanization accelerators.[1] A thorough understanding of the thermal stability and decomposition pathways of these compounds is crucial for ensuring safety, optimizing process conditions, and predicting product shelf-life in applications where they may be exposed to elevated temperatures.

This technical guide provides an overview of the expected thermal behavior of this compound, based on data from analogous compounds. It covers key thermal parameters, detailed experimental protocols for thermal analysis, and a proposed decomposition pathway.

Thermal Stability and Decomposition Data

The thermal stability of N,N'-dialkylthioureas is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing transition temperatures such as melting and the energetics of decomposition (exothermic or endothermic).

The following tables summarize representative thermal data for N,N'-dialkylthioureas analogous to this compound.

Table 1: Melting Point of Analogous N,N'-Dialkylthioureas

| Compound | Melting Point (°C) |

| N,N'-Diethylthiourea | 76 - 78 |

| N,N'-Dibutylthiourea | 63 - 65 |

Table 2: Representative Thermal Decomposition Data from TGA (Hypothetical for this compound based on analogues)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) |

| Initial Decomposition | ~180 - 220 | ~230 - 260 | 40 - 60 |

| Secondary Decomposition | ~260 - 350 | ~320 - 380 | 20 - 30 |

| Final Residue at 600°C | - | - | < 20 |

Note: This data is illustrative and based on the general behavior of thiourea derivatives. Actual values for this compound would require experimental verification.

Proposed Thermal Decomposition Pathway

The thermal decomposition of N,N'-dialkylthioureas is believed to proceed through several key steps. The primary pathway likely involves an initial retro-addition reaction to yield an isocyanate and an amine, or decomposition into a carbodiimide and hydrogen sulfide. These reactive intermediates can then undergo further reactions.

Caption: Plausible thermal decomposition pathways for this compound.

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below.

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible onto the TGA balance mechanism.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a linear heating rate, typically 10°C/min or 20°C/min.[5]

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass remaining as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.[4]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: A common program is a heat-cool-heat cycle to remove the thermal history of the sample. For decomposition studies, a single heating ramp is typically used. Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA) at a constant rate, typically 10°C/min.[6]

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The temperature at the peak maximum and the integrated area of the peak (enthalpy change) are determined.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While specific experimental data for this compound is limited, analysis of analogous N,N'-dialkylthioureas provides valuable insight into its likely thermal behavior. It is expected to be a solid with a melting point in the range of other short-chain dialkylthioureas. Thermal decomposition is anticipated to begin at temperatures above 180°C, proceeding through multiple steps and likely involving the formation of propyl isothiocyanate, propylamine, and dipropylcarbodiimide as key intermediates. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to experimentally determine the precise thermal stability and decomposition kinetics of this compound and other related compounds.

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. N,N'-Diethylthiourea | CAS#:105-55-5 | Chemsrc [chemsrc.com]

- 3. N,N′-二丁基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 5. youtube.com [youtube.com]

- 6. web.williams.edu [web.williams.edu]

Spectroscopic Characterization of 1,3-Dipropylthiourea: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Dipropylthiourea. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this document presents a detailed analysis based on predictive methods and comparative data from its isomer, 1,3-diisopropylthiourea. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectroscopic signatures of this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols for acquiring this data are also provided, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound is a symmetrically substituted thiourea derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques are indispensable tools for the elucidation of molecular structures. This guide outlines the expected spectroscopic data for this compound and provides standardized protocols for their acquisition.

A Note on Data Availability: Extensive searches have revealed a scarcity of direct experimental spectroscopic data for this compound. Therefore, this guide presents predicted data based on established spectroscopic principles and available data for analogous compounds, particularly its isomer, 1,3-diisopropylthiourea. The data for 1,3-diisopropylthiourea is provided for comparative purposes and is clearly labeled as such.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Predicted Coupling Constant (J) in Hz |

| -NH- | ~ 6.0 - 7.5 | Broad Singlet | - |

| -CH₂- (α to N) | ~ 3.3 - 3.6 | Triplet | ~ 7 |

| -CH₂- (β to N) | ~ 1.6 - 1.8 | Sextet | ~ 7 |

| -CH₃ | ~ 0.9 - 1.1 | Triplet | ~ 7 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=S (Thiourea Carbonyl) | ~ 180 - 185 |

| -CH₂- (α to N) | ~ 45 - 50 |

| -CH₂- (β to N) | ~ 20 - 25 |

| -CH₃ | ~ 10 - 15 |

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C=S | Stretching | 1200 - 1350 | Strong |

| C-N | Stretching | 1400 - 1550 | Medium to Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 160.10 | Molecular Ion |

| [M+H]⁺ | 161.11 | Protonated Molecular Ion |

| Fragment Ions | Various | Fragmentation pattern would likely involve cleavage of the propyl chains. |

Comparative Spectroscopic Data for 1,3-Diisopropylthiourea

For reference and comparison, the following tables summarize the available experimental spectroscopic data for the isomer, 1,3-diisopropylthiourea.

NMR Spectroscopy of 1,3-Diisopropylthiourea

Table 5: ¹H NMR Spectroscopic Data for 1,3-Diisopropylthiourea

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -NH- | Not explicitly stated | - |

| -CH(CH₃)₂ | Not explicitly stated | Septet |

| -CH(CH₃)₂ | Not explicitly stated | Doublet |

Table 6: ¹³C NMR Spectroscopic Data for 1,3-Diisopropylthiourea

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=S (Thiourea Carbonyl) | Not explicitly stated |

| -CH(CH₃)₂ | Not explicitly stated |

| -CH(CH₃)₂ | Not explicitly stated |

Mass Spectrometry of 1,3-Diisopropylthiourea

Table 7: Mass Spectrometry Data for 1,3-Diisopropylthiourea

| Ion Type | m/z | Relative Abundance |

| [M]⁺ | 160 | - |

Note: The molecular ion peak is a key identifier.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is completely dissolved.

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, set up a proton-decoupled experiment and acquire the spectrum with a sufficient number of scans, which may be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the ground mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. Common techniques include direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a predictive and comparative spectroscopic analysis of this compound. While direct experimental data remains elusive, the presented information, based on sound chemical principles and data from related structures, serves as a valuable resource for researchers. The detailed experimental protocols offer a clear path for the future acquisition and confirmation of the spectroscopic properties of this compound, which will be crucial for its further study and application in various scientific fields.

An In-depth Technical Guide to the Tautomeric Forms of Thiourea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiourea, a structurally simple organosulfur compound, exhibits a fascinating and functionally significant chemical property: tautomerism. This phenomenon, specifically the equilibrium between its thione and thiol forms, plays a pivotal role in its chemical reactivity, biological activity, and application in various fields, including drug development and organic synthesis. This technical guide provides a comprehensive exploration of the tautomeric forms of thiourea, presenting quantitative data on the equilibrium, detailed experimental protocols for its characterization, and visualizations of key mechanistic pathways. Understanding the delicate balance of thiourea's tautomers is crucial for harnessing its full potential in designing novel therapeutics and catalytic processes.

The Thione-Thiol Tautomeric Equilibrium

Thiourea exists as a dynamic equilibrium between two primary tautomeric forms: the thione form (thiocarbamide) and the thiol form (isothiourea). The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).

synonyms and alternative names for 1,3-Dipropylthiourea

An In-Depth Technical Guide to 1,3-Dipropylthiourea: Synonyms, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known by its systematic name N,N'-dipropylthiourea. Due to the limited availability of in-depth experimental data specifically for this compound, this document also draws upon information from closely related thiourea derivatives to illustrate potential applications and experimental approaches.

Nomenclature and Chemical Identity

This compound is a symmetrically substituted thiourea with two n-propyl groups attached to the nitrogen atoms. It is important to distinguish it from its isomer, 1,3-diisopropylthiourea, which has isopropyl groups instead.

Table 1: Synonyms and Alternative Names for this compound

| Synonym/Alternative Name | Source |

| N,N'-Di-n-propylthiourea | Thermo Scientific |

| 1,3-dipropyl-2-thiourea | Santa Cruz Biotechnology[1] |

| N,N'-Dipropylthiourea | Thermo Scientific |

| Thiourea, N,N'-dipropyl- | Thermo Scientific |

| Urea, 1,3-dipropyl-2-thio- | Thermo Scientific |

| 1,3-Dipropylthio urea | Thermo Scientific |

| 1,3-Di-n-propylthiourea | Thermo Scientific |

| Bis(propylamino)methane-1-thione | Thermo Scientific |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 26536-60-7 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₁₆N₂S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 160.28 g/mol | Santa Cruz Biotechnology[1] |

| Melting Point | 69°C to 71°C | Thermo Scientific |

| IUPAC Name | This compound | Thermo Scientific |

| SMILES | CCCNC(=S)NCCC | Thermo Scientific |

| InChI Key | AUXGIIVHLRLBSG-UHFFFAOYSA-N | Thermo Scientific |

Synthesis and Experimental Protocols

As a representative example, the synthesis of a related compound, 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, is described below. This protocol illustrates a common methodology for the formation of a thiourea derivative.

Experimental Protocol: Synthesis of 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea [2]

-

Step 1: Formation of Isothiocyanate Intermediate

-

A solution of 3,5-dinitrobenzoyl chloride (0.01 mol) in anhydrous acetone (75 ml) containing 3% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst is added dropwise to a suspension of dry potassium thiocyanate (0.01 mol) in acetone (50 ml).

-

The reaction mixture is refluxed for 50 minutes.

-

-

Step 2: Reaction with Dipropylamine

-

After cooling the mixture to room temperature, a solution of dipropylamine (0.01 mol) in anhydrous acetone (25 ml) is added dropwise.

-

The resulting mixture is refluxed for 3 hours.

-

-

Step 3: Work-up and Isolation

-

Hydrochloric acid (0.1 N, 300 ml) is added to the reaction mixture.

-

The resulting solution is filtered to isolate the product.

-

Below is a conceptual workflow for the synthesis of 1,3-disubstituted thioureas.

Caption: General workflow for the synthesis of 1,3-disubstituted thioureas.

Potential Applications and Biological Activities

While specific data for this compound is scarce, the broader class of thiourea derivatives exhibits a wide range of biological activities and applications in various scientific fields. These potential applications provide a basis for future research into this compound.

Potential Areas of Application:

-

Medicinal Chemistry: Thiourea derivatives are known to possess diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[3] The structural features of this compound make it a candidate for investigation in drug discovery programs.

-

Organic Synthesis: As versatile intermediates, thioureas are used in the synthesis of various heterocyclic compounds. They can also function as organocatalysts in a range of chemical transformations.

-

Coordination Chemistry: The sulfur and nitrogen atoms in the thiourea moiety can act as ligands, forming complexes with various metal ions. These complexes may have applications in catalysis and materials science.

-

Agricultural Chemistry: Some thiourea derivatives have been investigated for their potential as herbicides and pesticides.

The following diagram illustrates the logical relationship between the core thiourea structure and its potential applications.

Caption: Logical diagram of potential applications derived from the thiourea core structure.

Signaling Pathways

There is currently no specific information available in the scientific literature linking this compound to any particular signaling pathways. Research into the biological activities of this compound may in the future elucidate its mechanism of action and potential interactions with cellular signaling cascades.

Conclusion

This compound is a chemical compound with a well-defined structure and basic physical properties. While detailed technical data and experimental protocols specifically for this compound are limited, the broader family of thiourea derivatives demonstrates significant potential across various scientific disciplines, including drug development, organic synthesis, and materials science. This guide serves as a foundational resource for researchers and scientists interested in exploring the properties and applications of this compound and its analogues. Further research is warranted to fully characterize its chemical reactivity and biological activity.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dipropylthiourea in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dipropylthiourea is a symmetrically disubstituted thiourea derivative with significant potential as a versatile ligand in coordination chemistry. Thiourea and its derivatives are known to form stable coordination compounds with a wide range of transition metal ions.[1] The coordination versatility of these ligands stems from the presence of both soft sulfur and hard nitrogen donor atoms, allowing them to coordinate with various metal ions.[2] The applications of the resulting metal complexes are diverse, with demonstrated potential in catalysis, materials science, and particularly in the biological field as antimicrobial and anticancer agents.[1][3][4]

This document provides an overview of the coordination chemistry of this compound, drawing parallels from the extensively studied and structurally similar ligands, 1,3-diisopropylthiourea and 1,3-diisobutylthiourea. The provided protocols and data serve as a foundational guide for researchers interested in exploring the synthesis, characterization, and applications of this compound metal complexes.

Coordination Modes and Spectroscopic Signatures

This compound can coordinate to metal ions in several modes, primarily as a monodentate ligand through its sulfur atom. Bidentate chelation involving both sulfur and one of the nitrogen atoms is also possible, often facilitated by deprotonation of the ligand.[5]

-

Infrared (IR) Spectroscopy: Coordination through the sulfur atom typically results in a shift of the C=S stretching frequency. The N-H stretching frequencies are also sensitive to the coordination environment and can be indicative of hydrogen bonding within the complex.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the ligand structure and its coordination to diamagnetic metal ions. Shifts in the N-H proton signals and the C=S carbon signal upon complexation provide evidence of ligand-metal interaction.[7]

Applications in Coordination Chemistry

Antibacterial Agents

Metal complexes of substituted thioureas have shown promising antibacterial activity against various bacterial strains.[1][4] The chelation of the metal ion to the thiourea ligand can enhance the biological activity of the ligand. For instance, complexes of diisopropylthiourea with Co(II), Cu(II), and Zn(II) have been screened for their antibacterial activities against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[1][4]

Antioxidant Agents

Thiourea derivatives and their metal complexes have been investigated for their antioxidant properties.[6][8] The ability of these compounds to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), has been demonstrated.[6][8]

Catalysis

While specific catalytic applications for this compound complexes are not yet widely reported, the broader class of metal-thiourea complexes has shown potential in various catalytic reactions. The tunability of the ligand's steric and electronic properties by varying the alkyl substituents makes them attractive candidates for developing new catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is a general method for the synthesis of symmetrically disubstituted thioureas.

Materials:

-

Propylamine

-

Carbon disulfide (CS2)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

Dissolve propylamine (2.0 mol) in ethanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add carbon disulfide (1.0 mol) dropwise to the stirred solution. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

A solution of sodium hydroxide (1.0 mol) in water (50 mL) is then added, and the mixture is heated to reflux for 3 hours.

-

After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water and recrystallized from ethanol to afford pure this compound.

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This protocol is adapted from the synthesis of analogous diisopropylthiourea complexes.[1]

Materials:

-

This compound (DPTU)

-

Metal(II) chloride salt (e.g., CoCl2, CuCl2, ZnCl2)

-

Ethanol, absolute

-

Diethyl ether

Procedure:

-

Dissolve this compound (2 mmol) in 40 mL of absolute ethanol with stirring.

-

In a separate flask, dissolve the metal(II) chloride (1 mmol) in 20 mL of absolute ethanol.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

Reflux the resulting mixture for 4-6 hours.

-

Allow the solution to cool to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent in vacuo until a precipitate is observed.

-

Wash the collected complex with a small amount of cold ethanol and then with diethyl ether.

-

Dry the complex in a desiccator over anhydrous CaCl2.

Data Presentation

Table 1: Crystallographic Data for [ZnCl2(diptu)2] (diptu = 1,3-diisopropylthiourea)

Note: This data is for the analogous 1,3-diisopropylthiourea complex and serves as a reference.[1]

| Parameter | Value |

| Chemical Formula | C14H32Cl2N4S2Zn |

| Formula Weight | 472.84 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.538(4) |

| b (Å) | 8.874(2) |

| c (Å) | 16.033(4) |

| β (°) | 112.594(4) |

| Volume (Å3) | 2174.9(9) |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.444 |

| Bond Length Zn-Cl (Å) | 2.2536(5) |

| Bond Length Zn-S (Å) | 2.3414(5) |

| Bond Angle Cl-Zn-Cl (°) | 112.85(2) |

| Bond Angle S-Zn-S (°) | 104.09(3) |

| Bond Angle Cl-Zn-S (°) | 106.083(13), 110.761(14) |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Diisopropylthiourea Complexes[1]

| Compound | E. coli | P. aeruginosa | K. pneumoniae | B. cereus | S. aureus | B. pumilus |

| [CoCl2(diptu)2] | 125 | 250 | 125 | 62.5 | 125 | 62.5 |

| [CuCl2(diptu)2] | 125 | 125 | 62.5 | 62.5 | 62.5 | 31.25 |

| [ZnCl2(diptu)2] | 250 | 250 | 125 | 125 | 125 | 62.5 |

| diptu (ligand only) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |

Visualizations

Caption: General workflow for the synthesis and characterization of this compound metal complexes.

Caption: Postulated mechanism for the antibacterial activity of this compound metal complexes.

References

- 1. mdpi.com [mdpi.com]

- 2. scienceasia.org [scienceasia.org]

- 3. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal complexes of diisopropylthiourea: synthesis, characterization and antibacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Analytical Techniques for the Quantification of 1,3-Dipropylthiourea: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,3-Dipropylthiourea. The methodologies described are based on established analytical techniques for thiourea derivatives and are intended to serve as a comprehensive guide for researchers in academic and industrial settings. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, principles for UV-Vis Spectrophotometry and Electrochemical Detection are discussed as potential alternative methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound. The method separates the analyte from a sample matrix based on its polarity, followed by detection using a UV spectrophotometer.

Experimental Protocol

a. Chromatographic Conditions:

-

HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water (HPLC grade)

-

Solvent B: Acetonitrile (HPLC grade)

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-15 min: 30% to 70% B

-

15-20 min: 70% B

-